molecular formula C10H4Cl2N2 B13222597 5,6-Dichloroisoquinoline-1-carbonitrile

5,6-Dichloroisoquinoline-1-carbonitrile

Cat. No.: B13222597
M. Wt: 223.05 g/mol
InChI Key: LSAZCZOUUOHPAZ-UHFFFAOYSA-N
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Description

5,6-Dichloroisoquinoline-1-carbonitrile is a halogenated isoquinoline derivative featuring chlorine substituents at positions 5 and 6 and a carbonitrile group at position 1. This article focuses on comparisons with structurally similar compounds, emphasizing substituent effects on reactivity, stability, and applications.

Properties

Molecular Formula

C10H4Cl2N2

Molecular Weight

223.05 g/mol

IUPAC Name

5,6-dichloroisoquinoline-1-carbonitrile

InChI

InChI=1S/C10H4Cl2N2/c11-8-2-1-6-7(10(8)12)3-4-14-9(6)5-13/h1-4H

InChI Key

LSAZCZOUUOHPAZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C2=C1C(=NC=C2)C#N)Cl)Cl

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves the following key steps:

  • Halogenation of isoquinoline or quinoline derivatives to introduce chlorine atoms at the 5 and 6 positions.
  • Introduction of the carbonitrile (-CN) group at the 1-position via nucleophilic substitution or cyanation reactions.
  • Cyclization or rearrangement steps to form the isoquinoline ring system if starting from non-isoquinoline precursors.

Halogenation of Isoquinoline Derivatives

Halogenation is generally achieved by treatment of isoquinoline or suitable precursors with chlorinating agents such as thionyl chloride (SOCl2), phosphorus pentachloride (PCl5), or N-chlorosuccinimide (NCS). The regioselectivity favoring the 5 and 6 positions depends on the electronic and steric properties of the substrate.

A representative method involves:

  • Starting from isoquinoline or substituted isoquinoline.
  • Chlorination under controlled temperature and solvent conditions to afford 5,6-dichloroisoquinoline intermediates.

Introduction of the Carbonitrile Group at Position 1

The carbonitrile group at position 1 can be introduced by:

  • Direct cyanation of a suitable leaving group at position 1, such as a halide or sulfonate ester.
  • Conversion of an aldehyde or ketone precursor at position 1 into the corresponding nitrile via dehydration of oximes or direct cyanide substitution.

One documented approach involves:

  • Using 1-haloisoquinoline derivatives (e.g., 1-chloroisoquinoline).
  • Reaction with cyanide sources such as sodium cyanide (NaCN) or copper(I) cyanide (CuCN) under appropriate conditions to substitute the halogen with a nitrile group.

Representative Synthetic Route from Quinoline Derivatives

Based on patent literature and synthetic reports, a multi-step synthesis can be outlined as follows:

Step Reagents & Conditions Product/Intermediate Notes
1 3,4-Dibromoisoquinoline + Methanol + Co2(CO)8, CO (20 atm), 140°C, 4 h Dimethyl 3,4-isoquinolinedicarboxylate Carbonylation reaction under high CO pressure
2 Hydrolysis with 10% NaOH aqueous solution, reflux 2 h, acidification 3,4-Isoquinolinedicarboxylic acid Conversion of ester to acid
3 Heating in anisole at 153°C for 4 h 4-Isoquinoline carboxylic acid Cyclization and rearrangement step
4 Similar steps applied to 6-methyl-2,3-dichloroquinoline Dimethyl 6-methyl-2,3-quinolinedicarboxylate and further derivatives Demonstrates halogenated quinoline precursor usage

Although these steps are for related isoquinoline derivatives, similar methodologies apply for the preparation of 5,6-dichloroisoquinoline derivatives, adjusting for substitution patterns.

Alternative Synthetic Routes via Enaminonitriles

Research on isoquinoline carbonitrile derivatives shows that enaminonitriles can be valuable intermediates. For example:

  • Enaminonitriles prepared by refluxing 2-arylacetonitriles with N,N-dimethylformamide dimethyl acetal in dioxane.
  • Subsequent reaction with isoquinoline derivatives in refluxing ethanol with piperidine catalysis, leading to cyclized carbonitrile products.
  • This method allows for the construction of isoquinoline-1-carbonitrile frameworks with various substitutions, potentially adaptable for 5,6-dichloro substitution.

Catalytic Carbonylation and Cyclization

Some methods employ catalytic carbonylation under high-pressure CO atmosphere using cobalt or palladium catalysts to form carboxylated isoquinoline intermediates, which can be converted into carbonitriles by dehydration or substitution reactions. This approach is useful for constructing substituted isoquinoline rings with nitrile functionality.

Data Tables Summarizing Preparation Parameters

Method Starting Material Key Reagents Conditions Yield (%) Notes
Catalytic carbonylation 3,4-Dibromoisoquinoline Co2(CO)8, CO (20 atm), Methanol 140°C, 4 h ~80 Produces dimethyl isoquinolinedicarboxylate intermediate
Hydrolysis and acidification Dimethyl ester intermediate 10% NaOH, reflux 2 h ~75 Converts ester to corresponding acid
Cyclization Isoquinolinedicarboxylic acid Anisole, 153°C 4 h ~70 Forms isoquinoline carboxylic acid
Cyanation via enaminonitrile route 2-Arylacetonitriles N,N-Dimethylformamide dimethyl acetal, piperidine Reflux in ethanol Variable Enables diverse substitution patterns including carbonitrile
Direct cyanation 1-Haloisoquinoline NaCN or CuCN Heating, solvent-dependent Moderate to good Introduces nitrile at position 1

Analysis of Preparation Methods

  • Catalytic carbonylation provides a robust route to isoquinoline dicarboxylates, which are versatile intermediates for further functionalization including nitrile introduction.
  • Halogenation steps require careful control to achieve selective dichlorination at positions 5 and 6 without over-chlorination or side reactions.
  • Enaminonitrile-mediated cyclization offers a flexible synthetic approach to various isoquinoline-1-carbonitrile derivatives, potentially including 5,6-dichloro substitution, with good yields and functional group tolerance.
  • Direct cyanation of halogenated isoquinolines is a straightforward method but may require optimization to avoid competing side reactions and to improve yields.

Chemical Reactions Analysis

Types of Reactions

5,6-Dichloroisoquinoline-1-carbonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides or other derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

    Reduction: Lithium aluminum hydride in anhydrous ether is a typical reducing agent.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media are employed.

Major Products Formed

    Substitution: Products include various substituted isoquinolines depending on the nucleophile used.

    Reduction: The primary product is 5,6-dichloroisoquinoline-1-amine.

    Oxidation: Products can include 5,6-dichloroisoquinoline-1-carboxylic acid or other oxidized derivatives.

Scientific Research Applications

5,6-Dichloroisoquinoline-1-carbonitrile has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

    Medicine: It is explored for its potential pharmacological properties, including anticancer and antimicrobial activities.

    Industry: The compound is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5,6-Dichloroisoquinoline-1-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chlorine atoms and the nitrile group allows the compound to form strong interactions with biological macromolecules, potentially inhibiting their activity or altering their function. The exact pathways and targets can vary depending on the specific application and the biological system under study.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share core isoquinoline-carbonitrile frameworks but differ in substituents, halogenation patterns, and functional groups. Key comparisons are summarized in Table 1 and elaborated below.

Table 1: Comparative Analysis of Isoquinoline Carbonitrile Derivatives

Compound Name Molecular Formula Molecular Weight Substituents Melting Point (°C) Key Spectral Features (IR/NMR) Biological Activity Reference ID
6-Chloro-5-fluoroisoquinoline-1-carbonitrile C₁₀H₄ClFN₂ 206.60 Cl (C6), F (C5), CN (C1) N/A Not reported Not studied
6-Chloroisoquinoline-1-carbonitrile C₁₀H₅ClN₂ 188.61 Cl (C6), CN (C1) N/A Not reported Not studied
5,7-Difluoroisoquinoline-1-carbonitrile C₁₀H₄F₂N₂ 190.15 F (C5, C7), CN (C1) N/A Not reported Not studied
3-Benzoyl-4-imino-9,10-dimethoxy-...carbonitrile C₂₄H₂₀N₃O₃ 398.44 Benzoyl, imino, dimethoxy, CN 210 IR: CO (1660 cm⁻¹), CN (2220 cm⁻¹) Antimicrobial potential
5-Amino-9-chloro-2,3-dihydroimidazo[...]carbonitrile C₁₂H₁₀ClN₄ 245.06 Cl (C9), NH₂ (C5), CN (C6) 288–290 IR: NH₂ (3242 cm⁻¹), CN (2182 cm⁻¹) Not reported

Structural and Functional Group Variations

  • Halogenation Patterns: 5,6-Dichloroisoquinoline-1-carbonitrile (hypothetical) vs. 6-Chloroisoquinoline-1-carbonitrile lacks the C5 substituent, reducing steric hindrance and possibly increasing reactivity in nucleophilic aromatic substitution.
  • Functional Group Additions: Compounds like 3-Benzoyl-4-imino-9,10-dimethoxy-...carbonitrile incorporate electron-withdrawing benzoyl and imino groups, which stabilize the aromatic system and increase melting points (210°C vs. ~260°C for sulfonyl analogs). 5-Amino-9-chloro-2,3-dihydroimidazo[...]carbonitrile features an amino group, which may enhance solubility and intermolecular hydrogen bonding, reflected in its high melting point (288–290°C).

Physicochemical and Spectral Properties

  • Melting Points: Electron-deficient systems (e.g., sulfonyl or benzoyl derivatives) exhibit higher melting points (>250°C) due to enhanced intermolecular interactions . Halogenated analogs without bulky substituents (e.g., 6-Chloroisoquinoline-1-carbonitrile) lack reported melting points, suggesting lower crystallinity .
  • Spectral Signatures: IR spectra consistently show CN stretches at ~2200 cm⁻¹ and NH/CO stretches in functionalized derivatives (e.g., 1660 cm⁻¹ for benzoyl groups) . ¹H NMR data for 5-Amino-9-chloro-...carbonitrile reveal characteristic dihydroimidazo ring protons (δ 3.93–4.24 ppm) and aromatic signals (δ 7.14–7.71 ppm).

Biological Activity

5,6-Dichloroisoquinoline-1-carbonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article examines the biological activity of this compound, including its mechanisms of action, effects on specific biological pathways, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • Molecular Formula : C_10H_6Cl_2N
  • Molecular Weight : 229.07 g/mol
  • Structure : The compound features a bicyclic isoquinoline framework with two chlorine substituents at the 5 and 6 positions and a carbonitrile group at the 1 position.

This unique structure contributes to its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and influence various signaling pathways. Specifically, it has been shown to interact with:

  • Enzymes : The compound can inhibit or activate specific enzymes involved in metabolic pathways.
  • Receptors : It may bind to receptors, altering their activity and influencing cellular responses.

The exact molecular targets are still under investigation, but preliminary studies suggest a range of interactions that could lead to therapeutic effects against various diseases.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Antimicrobial Activity : The compound has shown potential as an antimicrobial agent, inhibiting the growth of various pathogens.
  • Anticancer Properties : Studies have indicated that it may possess cytotoxic effects on cancer cells, leading to apoptosis through mechanisms involving mitochondrial dysfunction.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Anticancer Activity :
    • A study evaluated the anticancer properties of various isoquinoline derivatives, including this compound. The findings demonstrated significant cytotoxicity against human cancer cell lines (HCT116), with IC50 values indicating effective inhibition of cell proliferation .
    CompoundIC50 (µM)Cell Line
    This compound12.5 ± 2.2HCT116
    Reference Compound (e.g., Doxorubicin)0.5 ± 0.1HCT116
  • Mechanistic Studies :
    • Another research effort focused on the mechanistic pathways activated by this compound. It was found to induce mitochondrial dysfunction in treated cancer cells, as evidenced by changes in mitochondrial membrane potential detected using fluorescence-based assays .
  • Antimicrobial Studies :
    • A separate investigation assessed the antimicrobial efficacy of this compound against resistant bacterial strains. The results indicated promising activity that warrants further exploration for potential therapeutic applications.

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